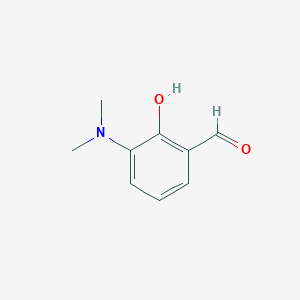
3-(Dimethylamino)-2-hydroxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the 3-position and a hydroxyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-hydroxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzaldehyde and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature is maintained at a moderate level to ensure the desired reaction proceeds efficiently.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as distillation and crystallization are employed to purify the final product.
化学反应分析
Types of Reactions
3-(Dimethylamino)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The dimethylamino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学研究应用
3-(Dimethylamino)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-(Dimethylamino)-2-hydroxybenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(Dimethylamino)benzaldehyde: Lacks the hydroxyl group, which affects its reactivity and applications.
2-Hydroxybenzaldehyde: Lacks the dimethylamino group, leading to different chemical properties and uses.
3-(Dimethylamino)-1-propylamine: A related compound with different functional groups and applications.
Uniqueness
3-(Dimethylamino)-2-hydroxybenzaldehyde is unique due to the presence of both the dimethylamino and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and research applications.
属性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC 名称 |
3-(dimethylamino)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-10(2)8-5-3-4-7(6-11)9(8)12/h3-6,12H,1-2H3 |
InChI 键 |
RGKMSRDVNPZOEP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC(=C1O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















